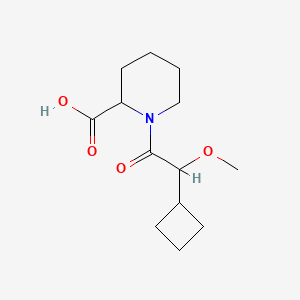![molecular formula C17H18N2O4 B7048856 2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid](/img/structure/B7048856.png)
2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid is a complex organic compound that features a quinoline moiety, an oxane ring, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the quinoline-8-carbonylamine precursor. This precursor can be synthesized through the reaction of quinoline with a suitable carbonylating agent under controlled conditions. The next step involves the formation of the oxane ring, which can be achieved through cyclization reactions. Finally, the acetic acid group is introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-8-methanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-methanol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxylic acid: Shares the quinoline moiety but lacks the oxane ring and acetic acid group.
Quinoline-8-methanol: Contains the quinoline moiety and a hydroxyl group but lacks the oxane ring and acetic acid group.
4-Hydroxyquinoline: Features a hydroxyl group on the quinoline ring but lacks the oxane ring and acetic acid group.
Uniqueness
2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid is unique due to the presence of the oxane ring and acetic acid group, which confer distinct chemical and biological properties. These structural features enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.
Properties
IUPAC Name |
2-[4-(quinoline-8-carbonylamino)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-14(21)11-17(6-9-23-10-7-17)19-16(22)13-5-1-3-12-4-2-8-18-15(12)13/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWOFYDITVMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048783.png)
![4-[[(2-Cyclohexyl-2-methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7048795.png)
![4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7048803.png)
![(3aR,6aR)-5-[[4-[3-(methylamino)-3-oxopropoxy]phenyl]carbamoyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7048807.png)
![(3aR,6aR)-5-[[2-(2-methoxyethoxy)pyridin-3-yl]carbamoyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7048814.png)
![(3aR,6aR)-5-[[2-methyl-4-[2-(methylamino)-2-oxoethoxy]phenyl]carbamoyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7048822.png)
![5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine](/img/structure/B7048824.png)
![1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B7048829.png)
![2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid](/img/structure/B7048832.png)

![2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid](/img/structure/B7048840.png)
![2-[4-[(4-Bromo-1,2-thiazole-3-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7048845.png)
![2-[4-[(4-Methylpyridine-3-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7048851.png)
![2-[2,2-Dimethylpropyl-(4,5-dimethylthiophene-3-carbonyl)amino]acetic acid](/img/structure/B7048857.png)
